molecular formula C9H11N3 B3057319 Imidazo[1,5-A]pyridine-3-ethanamine CAS No. 792128-14-4

Imidazo[1,5-A]pyridine-3-ethanamine

Cat. No. B3057319
M. Wt: 161.2 g/mol
InChI Key: BXQYDJCQKZDDDU-UHFFFAOYSA-N
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Description

Imidazo[1,5-A]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been a subject of intense research for numerous decades .


Synthesis Analysis

The synthesis of Imidazo[1,5-A]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access Imidazo[1,5-A]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazo[1,5-A]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has unique chemical structure and versatility .


Chemical Reactions Analysis

The construction of Imidazo[1,5-A]pyridine involves various reactions such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation .


Physical And Chemical Properties Analysis

Imidazo[1,5-A]pyridine has unique chemical structure and versatility . It has optical behaviours and biological properties .

Scientific Research Applications

Therapeutic Agent Development

Imidazo[1,2-a]pyridine, a closely related compound to Imidazo[1,5-a]pyridine-3-ethanamine, has broad applications in medicinal chemistry. It shows promise in developing anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and insecticidal agents. This scaffold has been part of various marketed preparations like zolimidine and zolpidem. Its structural modifications are under research for novel therapeutic agents (Deep et al., 2016).

Electrochemical Synthesis

A study in 2022 described an electrochemical tandem sp3 (C–H) double amination process for the direct synthesis of 3-Acyl-Functionalized Imidazo[1,5-a]pyridines, highlighting an efficient one-step method for creating these pharmaceutical moieties (Wang et al., 2022).

Fluorescent Probes

Imidazo[1,5-a]pyridine-based compounds are used in developing fluorescent probes for studying cell membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health and biochemical pathways. These probes were synthesized through a one-pot cyclization process, showing effective intercalation in lipid bilayers (Renno et al., 2022).

Versatile N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton serves as a platform for generating new types of stable N-heterocyclic carbenes, useful in various chemical applications. This versatility has been demonstrated through the synthesis and characterization of mono- and biscarbenes (Alcarazo et al., 2005).

Safety And Hazards

While specific safety and hazards data for Imidazo[1,5-A]pyridine-3-ethanamine was not found, general safety measures for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Imidazo[1,5-A]pyridine has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

properties

IUPAC Name

2-imidazo[1,5-a]pyridin-3-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-4-9-11-7-8-3-1-2-6-12(8)9/h1-3,6-7H,4-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQYDJCQKZDDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651619
Record name 2-(Imidazo[1,5-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,5-A]pyridine-3-ethanamine

CAS RN

792128-14-4
Record name 2-(Imidazo[1,5-a]pyridin-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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